Beryllium borohydride.
Description
BenchChem offers high-quality Beryllium borohydride. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beryllium borohydride. including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
17440-85-6 |
|---|---|
Molecular Formula |
C14H13NO2 |
Origin of Product |
United States |
Metathesis Reactions in Beryllium Borohydride Synthesis
Utilization of Alkali Metal Borohydrides
Alkali metal borohydrides, such as lithium borohydride (LiBH₄) and sodium borohydride (NaBH₄), are frequently used as the borohydride source in metathesis reactions.
Lithium Borohydride (LiBH₄): The reaction between beryllium chloride (BeCl₂) and lithium borohydride is a well-established method for synthesizing Be(BH₄)₂. wikipedia.org The reaction is typically carried out in a sealed tube at elevated temperatures. The stoichiometry is: BeCl₂ + 2LiBH₄ → Be(BH₄)₂ + 2LiCl
Historically, this reaction required long reaction times (8 hours or more) at temperatures of 150°C and higher to achieve respectable yields of 70-80%. google.com
Sodium Borohydride (NaBH₄): While historically providing lower yields (up to 40%) compared to LiBH₄, an improved process has been developed for the reaction of beryllium chloride with sodium borohydride. google.com This process can achieve yields of 90% or higher under milder conditions. google.com The general reaction is: BeCl₂ + 2NaBH₄ → Be(BH₄)₂ + 2NaCl
An optimized process involves reacting BeCl₂ and NaBH₄ at gram mole proportions of about 1.05 to 1.1/2 at a temperature of 80 to 100°C and a pressure of 0.1 to 0.5 millimeters of mercury absolute for 1 to 2 hours. google.com
The choice of alkali metal borohydride can influence the reaction rate, with LiBH₄ generally reacting faster than NaBH₄. nih.gov
Solvent Systems and Reaction Optimization
The choice of solvent and reaction conditions is crucial for optimizing the yield and purity of beryllium borohydride in metathesis reactions.
Solvent-Free vs. Solvent-Based: Metathesis reactions for Be(BH₄)₂ can be performed with or without a solvent. The reaction with LiBH₄ is often conducted in a sealed tube without a solvent. wikipedia.org However, solvent-based approaches are also common for other metal borohydrides, often using ethers. sigmaaldrich.com
Reaction Optimization: For the reaction with NaBH₄, optimization involves controlling the stoichiometry, temperature, and pressure to drive the reaction to completion and facilitate the separation of the product. google.com The use of a vacuum is important for removing volatile byproducts and isolating the Be(BH₄)₂.
Below is an interactive data table summarizing the metathesis reactions for the synthesis of Beryllium Borohydride.
| Beryllium Precursor | Alkali Metal Borohydride | Reaction Conditions | Yield | Byproduct |
| BeCl₂ | LiBH₄ | Sealed tube, 120-150°C, ≥8 hours | ~70-80% | LiCl |
| BeCl₂ | NaBH₄ | 80-100°C, 0.1-0.5 mmHg, 1-2 hours | ≥90% | NaCl |
Alternative Synthetic Pathways and Novel Approaches
Research into the synthesis of metal borohydrides continues to explore new methods that may offer advantages in terms of efficiency, safety, or scalability.
Mechanochemical Methods: Mechanochemical synthesis, which involves the use of mechanical force (e.g., ball milling) to induce chemical reactions, is a viable route for producing beryllium borohydride. sigmaaldrich.comamericanelements.com This solvent-free method involves the exchange reaction of beryllium chloride with an alkali metal borohydride. sigmaaldrich.com The product is then typically purified by vacuum distillation at 140°C. sigmaaldrich.com Mechanochemical synthesis is often more efficient than traditional wet chemistry methods for exchange reactions. unige.ch
Wet-Chemistry Methods: While direct precipitation from a solution is a common wet-chemistry approach, challenges can arise with solvent removal. For instance, some metal borohydrides form stable solvates that are difficult to dry without decomposition. nih.gov A novel wet-chemistry, single-pot method has been developed for unsolvated organic derivatives of metal borohydrides, which involves a metathetic reaction in a weakly coordinating solvent. nih.gov While not directly applied to Be(BH₄)₂, this approach highlights ongoing innovation in solution-based synthesis. nih.gov
Purification and Isolation Techniques for Beryllium Borohydride
The purification and isolation of beryllium borohydride are critical steps in obtaining a high-purity product, largely due to its volatile and reactive nature. The primary technique employed for the purification of beryllium borohydride is sublimation google.com. This process takes advantage of the compound's ability to transition directly from a solid to a gaseous state upon heating under reduced pressure, leaving behind non-volatile impurities.
In a typical laboratory setup for the synthesis involving beryllium chloride and sodium borohydride, the reaction is conducted in a flask connected to a series of cold traps google.com. As the reaction proceeds, the beryllium borohydride product volatilizes and is collected in the first cold trap, which is cooled with a substance like Dry Ice google.com. This initial separation isolates the product from the solid byproducts of the reaction, such as lithium chloride or sodium chloride.
For further purification, the crude beryllium borohydride collected in the first trap can be subjected to a second sublimation. This is achieved by gently heating the first trap to a temperature of about 40 to 50 °C while maintaining a high vacuum (around 0.1 millimeter of mercury) google.com. The purified beryllium borohydride vapor then condenses in a second, even colder trap, resulting in a product with high purity. This fractional sublimation is effective in separating beryllium borohydride from any less volatile impurities that may have been carried over into the first trap.
Vacuum distillation is another method mentioned for the purification of beryllium borohydride, particularly after mechanochemical synthesis, with the distillation occurring at 140 °C sigmaaldrich.comamericanelements.com. This technique is conceptually similar to sublimation, relying on the volatility of the compound to separate it from non-volatile contaminants.
The following interactive data table outlines the purification and isolation techniques for beryllium borohydride.
Nano Engineering and Nanoconfinement:reducing the Particle Size of the Borohydride to the Nanoscale Can Significantly Alter Its Thermodynamic and Kinetic Properties.e3s Conferences.orgresearchgate.netnanoconfinement, Which Involves Infiltrating the Borohydride into the Pores of a Scaffold Material Like Porous Carbon , Can Limit Particle Growth During Cycling, Shorten Hydrogen Diffusion Distances, and Potentially Alter the Reaction Pathway to Avoid the Formation of Undesirable Intermediates.rsc.orgthis Approach Has Been Shown to Reduce Hydrogen Release Temperatures and Improve the Reversibility of Systems Like Nabh₄.mdpi.com
| Design Principle | Mechanism | Example Application (in other borohydrides) | Potential Relevance to Be(BH₄)₂ |
| Reactive Hydride Composites | Lowers dehydrogenation enthalpy by forming stable products. mdpi.com | 2NaBH₄ + MgH₂ system shows reduced H₂ release temperature. mdpi.com | Theoretically applicable, but the high reactivity of Be(BH₄)₂ would pose significant safety and control challenges during mixing and cycling. |
| Catalysis | Reduces activation energy for dehydrogenation and rehydrogenation. frontiersin.org | TiF₃ doping of NaBH₄ improves kinetics. mdpi.com | A catalyst could potentially control the decomposition pathway, but its interaction with the highly reactive Be(BH₄)₂ is unknown and could be hazardous. |
| Nano-engineering | Alters thermodynamics and kinetics due to high surface area and confinement effects. e3s-conferences.org | NaBH₄ confined in porous carbon scaffolds shows improved reversibility. rsc.orgmdpi.com | Could potentially stabilize the compound and control its decomposition, but synthesis and handling of nanoscale pyrophoric materials would be extremely difficult. |
While these design principles are effective for other metal borohydrides, their application to beryllium borohydride (B1222165) is largely hypothetical. The compound's inherent instability, extreme toxicity, and explosive reactivity with common atmospheric components present overwhelming barriers to the experimental investigation and practical implementation required to apply these principles safely and effectively. sigmaaldrich.comamericanelements.com
Reactivity Profiles and Reaction Mechanisms of Beryllium Borohydride
Reactions with Lewis Acids and Bases
As an electron-deficient molecule, beryllium borohydride (B1222165) readily interacts with Lewis acids and bases, leading to the formation of adducts and participation in ligand exchange reactions.
Beryllium borohydride acts as a Lewis acid, reacting with Lewis bases to form stable adducts. The borohydride anion ([BH₄]⁻) itself is a Lewis base and forms coordination complexes with metals. wikipedia.org The interaction with Lewis bases can stabilize the otherwise unstable beryllium borohydride. For instance, the reaction of the monomeric form of borane (B79455) (BH₃), a simpler boron hydride, with a Lewis base leads to the formation of a stable acid-base adduct. libretexts.org Similarly, beryllium borohydride can be stabilized through coordination with ligands. Research has shown that a beryllium borohydride molecule stabilized by a carbene ligand is stable for several days, in contrast to the highly reactive and explosive nature of the pure compound. uga.edu
The coordination chemistry of beryllium is characterized by its small size and high charge density, favoring a coordination number of four with a tetrahedral geometry. However, in the stabilized carbene adduct, the beryllium atom is five-coordinate, adopting a distorted square pyramidal geometry. uga.edu This demonstrates the flexibility of beryllium's coordination sphere and its ability to form complexes with various Lewis bases. The formation of these adducts involves the donation of a lone pair of electrons from the Lewis base to the electron-deficient beryllium center. libretexts.org
Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with other ligands. chemguide.co.uk In the context of beryllium borohydride, the borohydride groups can be considered as ligands that can be exchanged. For example, the reaction of beryllium borohydride with triphenylphosphine (B44618) (PPh₃) at 180 °C results in the formation of beryllium hydride (BeH₂), where the borohydride ligands are replaced. wikipedia.org This reaction demonstrates a complete ligand exchange.
The mechanism of ligand exchange reactions can vary, but often involves an associative or dissociative pathway. In an associative mechanism, the incoming ligand first attaches to the central metal ion, forming an intermediate with a higher coordination number, before the original ligand departs. This is similar to the associative interchange mechanism observed in water and ammonia exchange reactions on solvated beryllium cations. researchgate.net Given the small size of the beryllium ion, a dissociative mechanism, where a ligand detaches first to create a lower-coordination intermediate, is also plausible. The specific pathway would depend on the nature of the incoming ligand and the reaction conditions.
Thermal Decomposition Pathways and Products
Beryllium borohydride is thermally unstable and decomposes upon heating. americanelements.com The decomposition process is of particular interest for its potential application in hydrogen storage, as it releases hydrogen gas.
The solid-state structure of beryllium borohydride consists of helical polymeric chains. americanelements.com Upon heating, these chains break down. The decomposition of metal borohydrides can be complex, often proceeding through multiple steps and yielding various products. For instance, the thermal decomposition of manganese borohydride (Mn(BH₄)₂) involves a two-step mechanism with the evolution of both hydrogen (H₂) and diborane (B8814927) (B₂H₆). bham.ac.uk Similarly, the decomposition of other borohydrides like magnesium borohydride (Mg(BH₄)₂) can lead to the formation of metal borides and other polyborane species. nrel.gov
While the specific intermediate species in the solid-state decomposition of beryllium borohydride are not extensively detailed in the provided search results, it is reasonable to infer a pathway involving the formation of beryllium hydride (BeH₂) and the release of diborane (B₂H₆) and hydrogen (H₂). The ultimate solid products upon complete decomposition at higher temperatures would likely be beryllium metal and elemental boron or beryllium boride (BeB₂). The decomposition of volatile metal tetrahydroborates is a known method for chemical vapor deposition of metal boride thin films. wikipedia.org
The decomposition of beryllium borohydride is an endothermic process. The standard enthalpy of formation (ΔfH⦵₂₉₈) for Be(BH₄)₂ is -108 kJ/mol. wikipedia.org The decomposition temperature is relatively low, which is a desirable characteristic for hydrogen storage materials. americanelements.com
Reductive Transformation Pathways
Metal borohydrides, including beryllium borohydride, are well-known reducing agents in organic and inorganic chemistry. wikipedia.org The reducing power stems from the hydride (H⁻) ions provided by the borohydride group.
Beryllium borohydride can participate in reductive transformations, although specific examples focusing solely on Be(BH₄)₂ as the reducing agent are less common in the literature compared to more widely used reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). pharmaguideline.com However, the fundamental reactivity is similar. Metal hydrides can reduce various functional groups, such as aldehydes and ketones to alcohols. pharmaguideline.com
The reaction of beryllium borohydride with triphenylphosphine to produce beryllium hydride is an example of a reductive process where the beryllium center is formally reduced. wikipedia.org Furthermore, borohydrides are used in the synthesis of nanoscale metal particles through the reduction of metal ions. acs.org It is conceivable that beryllium borohydride could be employed in similar reductive applications. The reactivity and selectivity of borohydride reagents can be modified by changing the cation or by using additives. For instance, the use of transition metal salts in combination with NaBH₄ can create activated reagents capable of reducing a wider range of functional groups. youtube.com
Chemical Transformations as a Reducing Agent (e.g., formation of beryllium hydride)
Beryllium borohydride, Be(BH₄)₂, functions as a reducing agent in various chemical transformations. A notable application of its reducing capability is in the synthesis of high-purity beryllium hydride (BeH₂). wikipedia.orgwikipedia.org This process involves the reaction of beryllium borohydride with triphenylphosphine (PPh₃) at elevated temperatures. wikipedia.org In this reaction, the borohydride group provides the hydride that reduces the beryllium center, leading to the formation of beryllium hydride and a phosphine-borane adduct. wikipedia.org
The specific reaction is as follows: Be(BH₄)₂ + 2 PPh₃ → BeH₂ + 2 Ph₃PBH₃ wikipedia.org
This synthetic route is significant because, unlike other group 2 metals, beryllium does not react directly with hydrogen to form its hydride. wikipedia.orgalchetron.com Therefore, the reduction of pre-formed beryllium(II) compounds, such as beryllium borohydride, is a necessary pathway to obtain BeH₂. alchetron.com
| Reactant | Reagent | Product(s) | Conditions |
|---|---|---|---|
| Beryllium borohydride (Be(BH₄)₂) | Triphenylphosphine (PPh₃) | Beryllium hydride (BeH₂), Triphenylphosphine-borane (Ph₃PBH₃) | Pyrolysis at 180-210°C wikipedia.orgwikipedia.org |
Mechanistic Aspects of Hydride Transfer in Borohydride Reductions
The reducing power of beryllium borohydride, like other borohydrides, stems from its function as a hydride transfer agent. youtube.com The core of this reactivity lies in the borohydride anion, [BH₄]⁻, which acts as a source of a hydride ion (H⁻). brandonu.calibretexts.org The mechanism of reduction involves the nucleophilic transfer of this hydride from a boron-hydrogen bond to an electrophilic center, such as the carbon atom of a carbonyl group. youtube.comacsgcipr.org
The general mechanism can be broken down into several key steps:
Nucleophilic Attack: The reaction initiates with the attack of the hydride ion on the electrophilic substrate. acsgcipr.org The electron pair from the B-H sigma bond functions as the nucleophile. youtube.com
Intermediate Formation: This nucleophilic addition leads to the formation of an intermediate, such as an alkoxide anion in the case of a ketone or aldehyde reduction. libretexts.orgacsgcipr.org
Role of the Cation: The beryllium cation (Be²⁺) can act as a Lewis acid, coordinating to the electrophilic substrate (e.g., the carbonyl oxygen). chemistrysteps.com This coordination polarizes the substrate, increasing the electrophilicity of the reaction center and facilitating the hydride attack. chemistrysteps.comborates.today
Workup: Subsequent protonation of the intermediate, typically during a workup step, yields the final reduced product, such as an alcohol. libretexts.orgacsgcipr.org
| Step | Description | Key Species Involved |
|---|---|---|
| 1 | Coordination of the beryllium cation to the electrophile (e.g., carbonyl oxygen), enhancing its reactivity. | Be²⁺, Electrophilic Substrate |
| 2 | Nucleophilic transfer of a hydride ion (H⁻) from the [BH₄]⁻ group to the electrophilic center. | [BH₄]⁻, B-H bond |
| 3 | Formation of a transient 'ate complex' or alkoxide intermediate. | Alkoxide anion |
| 4 | Protonation of the intermediate during a subsequent workup step to yield the final product. | Proton source (e.g., water, acid) |
Reactions with Protic and Aprotic Solvents
The stability and reactivity of beryllium borohydride are highly dependent on the nature of the solvent used. Its interactions differ significantly between protic and aprotic media.
Reactivity with Protic Solvents: Beryllium borohydride is extremely reactive and unstable in the presence of protic solvents like water and alcohols. wikipedia.orgamericanelements.com It is reported to react vigorously, and potentially explosively, with moisture. americanelements.com This high reactivity is characteristic of hydridic compounds. brandonu.ca The underlying chemical reaction involves the hydride ion (H⁻) from the borohydride anion reacting with a proton (H⁺) supplied by the protic solvent to produce dihydrogen gas (H₂). brandonu.caresearchgate.net This reaction leads to the rapid decomposition of the compound.
Reactivity with Aprotic Solvents: In contrast, beryllium borohydride is insoluble in solvents with which it does not react, but it is soluble in aprotic solvents such as benzene (B151609) and diethyl ether. wikipedia.org Its synthesis is often conducted in an ether solution, indicating its relative stability in such a medium. wikipedia.org The lack of acidic protons in aprotic solvents prevents the decomposition pathway that occurs in protic environments. Furthermore, carbene-stabilized monomers of beryllium borohydride have been successfully prepared, demonstrating the compound's compatibility with specific aprotic, non-reactive environments. researcher.life
| Solvent Type | Examples | Reactivity with Be(BH₄)₂ | Outcome |
|---|---|---|---|
| Protic | Water (H₂O), Alcohols (ROH) | Highly reactive, vigorous decomposition wikipedia.orgamericanelements.com | Liberation of hydrogen gas (H₂) and decomposition of the compound brandonu.ca |
| Aprotic | Diethyl ether, Benzene | Soluble and relatively stable wikipedia.org | Forms a solution, allowing for its use in further chemical synthesis wikipedia.org |
Advanced Theoretical and Computational Investigations of Beryllium Borohydride
Electronic Structure Theory and Bonding Characterization
The application of electronic structure theory has been fundamental in elucidating the bonding and stability of various isomeric forms of beryllium borohydride (B1222165). These studies have moved beyond early experimental uncertainties to provide a coherent picture of the molecule's preferred geometries and electronic landscape.
A significant body of computational work has focused on identifying the most stable isomers of Be(BH₄)₂. Early experimental work, including electron diffraction and vibrational spectroscopy, suggested the presence of at least two isomers at room temperature, with proposed structures having D₂d, D₃d, or C₃v symmetry. Ab initio and DFT calculations have been instrumental in resolving these ambiguities.
Computational studies employing methods such as Møller-Plesset perturbation theory (MP2) and DFT with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)) have consistently shown that the D₂d structure, which features two identical double hydrogen bridge bonds, possesses the lowest energy and is therefore the most stable isomer. researchgate.netlatrobe.edu.auresearchgate.net The D₃d structure, characterized by triple hydrogen bridges, is consistently calculated to be slightly higher in energy, making it a plausible candidate for the second isomer observed experimentally. researchgate.netlatrobe.edu.au Other proposed structures, such as those with C₃v symmetry, have been demonstrated through calculations to not represent minima on the potential energy surface. researchgate.net
A key finding from these theoretical investigations is the covalent nature of the bonding in beryllium borohydride. Unlike the ionic bonding found in alkali metal borohydrides, the interactions in Be(BH₄)₂ involve significant electron sharing, with all atoms participating in covalent bonds. researchgate.net This is reflected in its low formation enthalpy and estimated low decomposition temperature. researchgate.net
Table 1: Calculated Relative Energies of Beryllium Borohydride Isomers This table presents the relative energies of different Be(BH₄)₂ isomers as calculated by various theoretical methods. The D₂d isomer is used as the reference (0.00 kcal/mol) as it is consistently found to be the most stable structure.
| Isomer Structure | Calculation Method | Basis Set | Relative Energy (kcal/mol) | Reference |
| D₂d | B3LYP | 6-311++G(d,p) | 0.00 | researchgate.netlatrobe.edu.au |
| D₃d | B3LYP | 6-311++G(d,p) | Higher than D₂d | researchgate.netlatrobe.edu.au |
| C₃v | SCF | Double Zeta | Not a minimum | researchgate.net |
| Cₛ | B3LYP | 6-311++G(d,p) | Converges to D₂d | researchgate.netlatrobe.edu.au |
While specific Natural Bond Orbital (NBO) analyses for the parent beryllium borohydride molecule are not extensively detailed in the literature, the broader computational results strongly support a bonding model characterized by electron deficiency and delocalization. The bonding in the stable D₂d isomer involves three-center two-electron (3c-2e) Be-H-B bridge bonds. This type of bonding is common in electron-deficient compounds and leads to a delocalized electron density distribution across the beryllium, hydrogen, and boron atoms.
Studies on related systems, such as carbene-stabilized beryllium borohydride, utilize NBO and Quantum Theory of Atoms in Molecules (QTAIM) analyses to probe the electronic environment. researchgate.net For the parent molecule, first-principles studies indicate that the participation of all atoms in the covalent bonding framework is a key factor in its stability. researchgate.net The electron density is significantly shared between the central beryllium atom and the two borohydride groups, distinguishing it from more ionically bonded metal borohydrides. researchgate.net This covalent character is crucial for understanding the molecule's structure and reactivity.
Molecular Dynamics Simulations and Vibrational Analysis
Computational dynamics and vibrational analysis provide a window into the motion of atoms within the beryllium borohydride molecule, revealing its flexibility and spectroscopic signatures.
Table 2: Selected Calculated Vibrational Frequencies for D₂d Beryllium Borohydride This table shows key vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level, which are characteristic of the molecule's structural motifs.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Spectrum | Reference |
| B-Hₑ (bridging) symmetric stretching | 2573 | Raman | latrobe.edu.au |
| B-Hₑ (bridging) asymmetric stretching | 2574 | IR | latrobe.edu.au |
| BH wag | 1622 | IR | latrobe.edu.au |
| BH wag | 1666 | Raman | latrobe.edu.au |
| B-Be-B stretching | 550 | - | latrobe.edu.au |
| B-Be-B bending | 421 | - | latrobe.edu.au |
Beryllium borohydride is considered a highly fluxional molecule, meaning it can undergo low-energy rearrangements where atoms exchange positions. This behavior is strongly suggested by theoretical calculations that show very small energy differences between various isomers and low barriers for their interconversion. The fluxional nature involves the exchange of bridging and terminal hydrogen atoms and potentially the interchange of the two boron atoms. While specific molecular dynamics simulations detailing these processes for Be(BH₄)₂ are not prevalent in the literature, the concept is well-established in related borane (B79455) chemistry. tripod.com The molecule's conformational dynamics are characterized by the facile movement of the BH₄ groups, which can tumble or rotate relative to the central beryllium atom.
Potential Energy Surface Analysis and Isomer Interconversion Pathways
The potential energy surface (PES) of beryllium borohydride is characterized by its flatness, with several isomers lying close in energy. Ab initio and DFT calculations have explored the PES to understand the pathways connecting these isomers. It has been shown that the C₃v structure, once considered a possible isomer, does not represent a minimum on the SCF energy surface. researchgate.net
Theoretical studies have identified a low energy barrier for the interconversion between different conformations, calculated to be around 553 cm⁻¹ (approximately 1.6 kcal/mol). This low barrier facilitates the fluxional behavior of the molecule. One proposed pathway involves a transition state that acts to interchange the identity of the two boron atoms, further highlighting the dynamic nature of the molecule. The relative ease of these interconversions explains the experimental difficulty in isolating a single isomer and the observation of multiple species at room temperature.
Specialized Applications of Beryllium Borohydride in Chemical Synthesis and Materials Precursors
Precursor Chemistry for Inorganic Materials
Beryllium borohydride's volatility and its composition make it a suitable precursor for the synthesis of other beryllium and boron-containing materials.
One of the most significant applications of beryllium borohydride (B1222165) is in the synthesis of high-purity beryllium hydride (BeH₂). orientjchem.org Beryllium hydride is of interest for its potential as a high-energy-density material and as a moderator in nuclear applications. Unlike other Group 2 metals, beryllium does not react directly with hydrogen, necessitating synthesis from pre-formed beryllium compounds.
A key method involves the reaction of beryllium borohydride with triphenylphosphine (B44618) (PPh₃) at 180 °C. orientjchem.org In this reaction, the triphenylphosphine acts as a Lewis base, abstracting a BH₃ group to form a stable phosphine-borane adduct (Ph₃PBH₃), leaving behind beryllium hydride.
Reaction for Beryllium Hydride Synthesis
Be(BH₄)₂ + 2 PPh₃ → BeH₂ + 2 Ph₃PBH₃
Another process for preparing beryllium hydride involves the direct reaction of beryllium borohydride with an aluminum hydride trimethylamine (B31210) adduct. This method is advantageous as the volatile by-products and any unreacted starting materials can be easily removed from the solid beryllium hydride product through sublimation or evaporation. researchgate.net
| Precursor | Reagent | Product | Conditions | Citation |
| Beryllium borohydride | Triphenylphosphine | Beryllium hydride | 180 °C | orientjchem.org |
| Beryllium borohydride | Aluminum hydride trimethylamine adduct | Beryllium hydride | - | researchgate.net |
Metal borohydrides are often explored as precursors for the Chemical Vapor Deposition (CVD) of metal boride thin films due to their volatility. For instance, hafnium borohydride (Hf(BH₄)₄) is used as a single-source precursor to deposit hafnium diboride (HfB₂) films. illinois.edunih.gov
Beryllium borohydride is noted for its significant vapor pressure at room temperature and its ability to be readily sublimed, which are essential characteristics for a CVD precursor. filinchuk.com However, its application in this area has been primarily directed towards the deposition of beryllium-containing films, such as the aforementioned beryllium hydride. researchgate.net There is limited specific documentation on the use of beryllium borohydride as a precursor for the deposition of other non-beryllium metal borides. Its high reactivity and the potential for boron incorporation make it a theoretical candidate, but practical applications in this specific context are not widely reported in the literature.
Role in Advanced Reduction Chemistry (beyond simple organic reductions)
Borohydrides, such as sodium borohydride (NaBH₄) and lithium borohydride (LiBH₄), are widely recognized as versatile reducing agents in organic synthesis, typically for the reduction of aldehydes, ketones, and esters. borates.todaylibretexts.orgwikipedia.org Beryllium borohydride, being a covalent and highly reactive compound, also possesses reductive capabilities.
While its application as a general reducing agent in advanced chemistry is not as extensively documented as its alkali metal counterparts, its reductive nature is evident in certain contexts. For example, in the chemistry of carbene-stabilized beryllium borohydride complexes, an unusual "dual reduction" of the N-heterocyclic carbene's imidazole (B134444) ring has been observed. This process involves the hydroboration of the C=C backbone and the hydrogenation of the carbene carbon center, showcasing the hydride-donating ability of the borohydride moiety within the complex itself. researchgate.net This intramolecular reduction points to the potential of the [BH₄]⁻ groups, when coordinated to beryllium, to participate in complex reduction pathways beyond simple carbonyl reductions.
Coordination Chemistry as a Ligand
The borohydride anion ([BH₄]⁻) can coordinate to metal centers in various ways, acting as a versatile ligand. In the context of beryllium chemistry, the study of these coordination modes has led to the synthesis of novel compounds with distinct structural features compared to the parent beryllium borohydride.
In its solid state, beryllium borohydride exists as a helical polymer. wikipedia.org However, the coordination environment of the beryllium center can be modified by introducing other ligands, leading to discrete molecular complexes. A prime example is the synthesis of carbene-stabilized beryllium borohydride monomers.
The reaction of an N-heterocyclic carbene (NHC), such as :C{N(2,6-Prⁱ₂C₆H₃)CH}₂, with beryllium chloride (BeCl₂) quantitatively yields the carbene-stabilized beryllium dichloride complex, L:BeCl₂ (where L: represents the NHC). researchgate.net This stable precursor can then be reacted with lithium borohydride (LiBH₄) to produce the monomeric carbene-stabilized beryllium borohydride, L:Be(BH₄)₂. researchgate.net
Synthesis of Carbene-Stabilized Beryllium Borohydride
L: + BeCl₂ → L:BeCl₂
L:BeCl₂ + 2 LiBH₄ → L:Be(BH₄)₂ + 2 LiCl
The presence of the bulky N-heterocyclic carbene ligand stabilizes the beryllium center, preventing the polymerization that occurs in the parent compound. This allows for the isolation and study of a monomeric beryllium borohydride species.
| Reactant 1 | Reactant 2 | Product | Significance | Citation |
| L:BeCl₂ (L: = NHC) | Lithium borohydride | L:Be(BH₄)₂ | First monomeric carbene-stabilized beryllium borohydride | researchgate.net |
The coordination of the borohydride ligand to beryllium is a subject of significant interest. In solid beryllium borohydride, the structure consists of one-dimensional polymeric chains. filinchuk.com The beryllium atom is coordinated by three borohydride groups in a trigonal-planar arrangement. Two of these borohydride groups bridge to adjacent beryllium atoms with an edge-sharing (η²) coordination, while the third is a terminal group, also with an η² coordination. filinchuk.com This results in an unusually high coordination number of six for the beryllium atom with respect to hydrogen.
In the gas phase, it is suggested that beryllium borohydride may exist as a molecular compound with face-sharing (η³) coordination of the borohydride groups to the beryllium center. filinchuk.com
The synthesis of novel beryllium compounds, such as the carbene-stabilized complexes discussed previously, provides a platform to explore different coordination modes. In L:Be(BH₄)₂, the coordination of the borohydride ligands is necessarily different from the polymeric structure, as the bulky carbene ligand occupies one of the coordination sites on the beryllium atom, forcing the borohydride groups into terminal positions and altering their interaction with the metal center. The ability of ancillary ligands to influence the coordination geometry and the hapticity (η¹, η², or η³) of the borohydride ligand is a key theme in modern borohydride chemistry. nih.govnih.gov
Chemical Principles for Hydrogen Storage Media
Beryllium borohydride has been a compound of significant theoretical interest in the field of hydrogen storage due to its exceptionally high hydrogen content. First-principles calculations have highlighted its potential, suggesting a gravimetric hydrogen density of 20.83 wt% and a volumetric density of 125.13 g/L. researchgate.net These figures surpass the targets set by many energy departments for on-board hydrogen storage systems. researchgate.net However, the practical application of beryllium borohydride is severely hindered by its extreme toxicity and high reactivity. sigmaaldrich.comamericanelements.com The compound is known to be pyrophoric, reacting explosively with air and moisture. americanelements.comfilinchuk.com Despite these challenges, the study of its chemical principles provides valuable insights into the broader class of borohydride-based hydrogen storage materials.
Mechanisms of Hydrogen Release and Reversibility
The release of hydrogen from metal borohydrides typically occurs through thermal decomposition. cder.dz For beryllium borohydride, this process is noted to occur at a relatively low temperature compared to more stable borohydrides like those of sodium or lithium. sigmaaldrich.com The decomposition pathway involves the breaking of B-H bonds within the tetrahedral [BH₄]⁻ anions and the subsequent formation of H₂ gas, beryllium hydride (BeH₂), and elemental boron or various polyborane intermediates.
A significant challenge for the reversibility of hydrogen storage in borohydrides is the stability of the dehydrogenated products. mdpi.com The reformation of the borohydride from elemental boron and the corresponding metal hydride is often kinetically sluggish and requires high temperatures and pressures. mdpi.com This is largely due to the energy required to break the strong B-B bonds in the elemental boron lattice. mdpi.com
Furthermore, the decomposition of many metal borohydrides can lead to the formation of thermodynamically stable intermediate borane (B79455) clusters, such as dodecaborates (containing the [B₁₂H₁₂]²⁻ anion), which can limit the reversibility of the system under practical conditions. mdpi.com While specific studies on the rehydrogenation of beryllium borohydride are scarce due to its hazardous nature, the general principles observed in other borohydrides suggest that achieving reversibility would be a formidable challenge. The high reactivity of Be(BH₄)₂ further complicates any potential rehydrogenation process, making it difficult to control. sigmaaldrich.comamericanelements.com
| Property | Beryllium Borohydride (Be(BH₄)₂) | Lithium Borohydride (LiBH₄) | Sodium Borohydride (NaBH₄) |
| Gravimetric H₂ Density (wt%) | 20.83 (theoretical) researchgate.net | 18.5 | 10.6 e3s-conferences.org |
| Decomposition Temp. (°C) | Low sigmaaldrich.com (Boils at 123°C) wikipedia.org | ~380 sigmaaldrich.com | ~565 frontiersin.orgnih.gov |
| Key Challenges | Extreme toxicity, high reactivity, pyrophoric sigmaaldrich.comamericanelements.com | High decomposition temperature, slow kinetics mdpi.com | High decomposition temperature, poor reversibility rsc.org |
Design Principles for Borohydride-Based Energy Carriers
Research into making borohydrides viable energy carriers has led to the development of several key design principles aimed at lowering decomposition temperatures and improving the kinetics and reversibility of hydrogen release. These strategies, primarily studied in more stable borohydrides like NaBH₄ and Mg(BH₄)₂, provide a framework for modifying the properties of these materials.
Emerging Research Frontiers and Methodological Innovations
Development of Green Synthetic Routes for Beryllium Borohydride (B1222165)
Traditional syntheses of beryllium borohydride often involve hazardous reagents and energy-intensive conditions. For instance, one established method involves the reaction of beryllium chloride with lithium borohydride in a sealed tube at 120 °C. wikipedia.org Another route uses beryllium hydride with diborane (B8814927) in an ether solution. wikipedia.org Recognizing the environmental and safety concerns associated with such methods, the development of green synthetic routes has become a priority.
A promising eco-friendly alternative is mechanochemical synthesis . This solid-state approach involves the mechanical grinding of reactants, often eliminating the need for solvents and reducing energy consumption. unige.chnih.gov Beryllium borohydride can be expediently prepared through a mechanochemical exchange reaction between beryllium chloride (BeCl₂) and an alkali metal borohydride, such as lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄). americanelements.comsigmaaldrich.comsigmaaldrich.com The reaction, conducted in a ball mill, proceeds as a solid-state metathesis reaction. nih.gov
The general reaction is as follows: BeCl₂ + 2 M(BH₄) → Be(BH₄)₂ + 2 MCl (where M = Li, Na, K)
This solvent-free method not only minimizes waste but can also lead to the formation of different polymorphs or amorphous materials with unique properties. nih.gov The process is followed by vacuum distillation to isolate the volatile beryllium borohydride product. sigmaaldrich.comsigmaaldrich.com The development of these solvent-free, mechanochemical routes represents a significant step towards more sustainable and scalable production of beryllium borohydride.
| Synthesis Method | Reactants | Conditions | Advantages |
| Traditional (Sealed Tube) | Beryllium chloride, Lithium borohydride | 120 °C, Sealed tube | Established method |
| Traditional (Ether Solution) | Beryllium hydride, Diborane | Ether solution | Yields beryllium borohydride |
| Mechanochemical (Green) | Beryllium chloride, Alkali metal borohydrides | Ball milling, Solvent-free | Environmentally friendly, Reduced energy, Potential for novel phases |
In Situ Spectroscopic Studies of Reaction Intermediates and Mechanisms
Understanding the reaction pathways and identifying transient intermediates are crucial for optimizing the synthesis and decomposition of beryllium borohydride. In situ spectroscopic techniques, which monitor reactions as they occur, are invaluable tools in this endeavor. While specific in situ studies on the formation of beryllium borohydride are not extensively detailed in the literature, the application of these techniques to other metal borohydrides highlights their potential.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, has been employed to characterize the structure of Be(BH₄)₂. orientjchem.org These studies, often complemented by computational calculations, help to elucidate the bonding within the molecule, particularly the nature of the hydrogen bridges between beryllium and boron. orientjchem.orgorientjchem.org For instance, theoretical calculations at the B3LYP/6-311++G(d,p) level have been used to predict vibrational frequencies for different possible structures of Be(BH₄)₂. orientjchem.org The comparison of these calculated spectra with experimental data helps to confirm the most stable molecular geometry. orientjchem.orgorientjchem.org
Challenges remain in characterizing reaction intermediates, which are often short-lived and present in low concentrations. core.ac.uk Advanced techniques like time-resolved spectroscopy could provide deeper insights into the kinetics and mechanisms of both the synthesis and the dehydrogenation of beryllium borohydride, which is critical for its application in hydrogen storage.
Advanced Computational Modeling for Complex Beryllium-Boron-Hydrogen Systems
The structural complexity and high reactivity of beryllium borohydride make experimental characterization challenging. orientjchem.org Advanced computational modeling, particularly using ab initio and density functional theory (DFT) methods, has become an indispensable tool for investigating these systems. orientjchem.orgorientjchem.orgresearchgate.net
These theoretical studies provide fundamental insights into:
Molecular Structure and Stability: DFT calculations have been used to determine the optimized geometries and relative energies of various possible structures of Be(BH₄)₂. orientjchem.orgorientjchem.org Studies have shown that a D₂d structure, featuring two identical double hydrogen bridge groups, is the most stable configuration. orientjchem.orgresearchgate.net
Bonding Characteristics: Computational analyses help to understand the nature of the bonding in beryllium borohydride, which exhibits a mix of ionic and covalent character. sigmaaldrich.comorientjchem.org The molecule is composed of helical polymeric chains in the solid state. sigmaaldrich.com
Vibrational Spectra: Theoretical calculations of IR and Raman spectra are used to interpret experimental spectroscopic data and assign vibrational modes to specific molecular motions. orientjchem.org
Electronic Properties: First-principles calculations have been employed to study the electronic band structure and density of states, revealing that Be(BH₄)₂ is an insulator. researchgate.net
These computational models are not only crucial for interpreting experimental results but also for predicting the properties of new, yet-to-be-synthesized beryllium-boron-hydrogen systems. semanticscholar.org
| Computational Method | Basis Sets Employed | Properties Investigated | Key Findings |
| Hartree-Fock (HF) | 6-31G(d), 6-311G(d,p), 6-311++G(d,p) | Optimized geometries, Energy, Vibrational spectra | Found the D₂d structure to be the most stable. orientjchem.org |
| Perturbation Theory (MP2) | 6-31G(d), 6-311G(d,p), 6-311++G(d,p) | Optimized geometries, Energy, Vibrational spectra | Confirmed the stability of the D₂d structure. orientjchem.org |
| Density Functional Theory (B3LYP) | 6-31G(d), 6-311G(d,p), 6-311++G(d,p) | Optimized geometries, Energy, Vibrational spectra | Provided detailed vibrational mode analysis. orientjchem.org |
| Density Functional Theory (DFT) | Not specified | Structural, electronic, and hydrogen storage properties | Confirmed structural stability and insulating nature. researchgate.net |
Exploration of Beryllium Borohydride Chemistry in Extreme Conditions
The behavior of materials under extreme conditions of high pressure and high temperature is a frontier of chemical research. Such studies can lead to the discovery of new phases with novel properties and provide deeper understanding of chemical bonding and reactivity. While specific experimental data on beryllium borohydride under extreme conditions is sparse in the reviewed literature, the unique characteristics of the compound suggest this is a promising area for future research.
Given its high volatility and reactivity, studying Be(BH₄)₂ under high pressure could potentially stabilize new, denser crystal structures with altered hydrogen storage characteristics. sigmaaldrich.comfilinchuk.com High-pressure studies on other metal borohydrides have revealed pressure-induced phase transitions and changes in decomposition pathways. Similarly, understanding the thermal decomposition of beryllium borohydride at high temperatures and pressures is critical for its application in hydrogen storage, as these conditions influence the release and potential reabsorption of hydrogen. mdpi.com Theoretical predictions using quantum mechanics can guide such experimental explorations into the rich structural possibilities of beryllium-boron compounds under pressure. semanticscholar.org
Integration with Materials Science for Functional Chemical Applications
The primary driver for research into beryllium borohydride is its potential as a high-capacity hydrogen storage material. sigmaaldrich.comsigmaaldrich.comresearchgate.net With a gravimetric hydrogen density of 20.83 wt%, it surpasses the targets set by organizations like the U.S. Department of Energy. researchgate.net
The integration of beryllium borohydride with materials science focuses on several key areas:
Hydrogen Storage Systems: Research aims to develop systems that can safely and efficiently store and release hydrogen from beryllium borohydride. This involves studying its decomposition temperature and kinetics. sigmaaldrich.com Despite its high hydrogen capacity, the extreme toxicity of beryllium and the high reactivity of Be(BH₄)₂ (it can explode on contact with air and moisture) are significant hurdles for practical applications. sigmaaldrich.comsigmaaldrich.com
Precursor for Pure Beryllium Hydride: Beryllium borohydride serves as a precursor for the synthesis of high-purity beryllium hydride (BeH₂). wikipedia.org The reaction of Be(BH₄)₂ with triphenylphosphine (B44618) (PPh₃) at 180 °C yields BeH₂, which itself has applications, for instance, in inertial confinement fusion. wikipedia.orgiaea.org
Nanostructuring: While not specifically detailed for Be(BH₄)₂, a common strategy in materials science to improve the properties of hydrides is nanostructuring. Confining beryllium borohydride within porous scaffolds could potentially alter its thermodynamic and kinetic properties, improving its viability for hydrogen storage.
The unique properties of beryllium borohydride, particularly its high hydrogen density, ensure its continued importance in materials science research, despite the challenges associated with its handling. sigmaaldrich.comresearchgate.net
Q & A
Q. What experimental methods are used to resolve contradictions in the molecular structure of beryllium borohydride?
Structural determination relies on X-ray diffraction (XRD) for solid-state analysis and gas-phase electron diffraction (ED) for isolated molecules. However, hydrogen’s weak scattering in XRD complicates bridge-bond identification, leading to reliance on computational models (HF, MP2, B3LYP) with basis sets (6-311++G(d,p)) to predict stability. Conflicting ED studies report linear B–Be–B (D₃d symmetry) vs. triangular D₂d configurations, highlighting challenges in reconciling gas/solid-phase data .
Q. How is beryllium borohydride synthesized, and what safety protocols are critical?
Be(BH₄)₂ is synthesized via mechanochemical exchange between BeCl₂ and alkali metal borohydrides (e.g., LiBH₄), followed by vacuum distillation at 140°C. Due to its pyrophoric nature and acute toxicity, reactions require inert atmospheres (argon/gloveboxes), explosion-proof equipment, and rigorous moisture exclusion. Post-synthesis handling employs ether/benzene solvents to mitigate reactivity .
Q. Why is beryllium borohydride unsuitable for hydrogen storage despite its high theoretical capacity (18.3 wt%)?
While Be(BH₄)₂ has exceptional hydrogen density, its low thermal stability (decomposes >123°C) and explosive hydrolysis with water/air limit practical use. Additionally, beryllium’s toxicity poses health risks, complicating large-scale applications. Research focuses on stabilizing derivatives (e.g., carbene complexes) to enhance safety and reversibility .
Advanced Research Questions
Q. How do computational methods resolve discrepancies in predicted stable conformers of Be(BH₄)₂?
Density functional theory (B3LYP) and Møller-Plesset perturbation theory (MP2) with polarized/diffuse basis sets (e.g., 6-311++G(d,p)) identify D₂d symmetry (double hydrogen bridges) as the most stable gas-phase structure. Energy differences between D₂d, D₃d, C₃v, and Cₛ conformers are <5 kcal/mol, suggesting dynamic interconversion under experimental conditions .
Q. What spectroscopic techniques validate hydrogen-bridging modes in Be(BH₄)₂?
Isotopic substitution studies (e.g., BeB₂D₈) in IR/Raman spectra reveal B–H–Be bridge vibrations (1200–1500 cm⁻¹). Normal coordinate analysis confirms BH₄⁻ anion pairing with a BeBH₄⁺ cation in the solid state, while gas-phase spectra suggest symmetric bridging inconsistent with ionic lattices .
Q. How do carbene ligands stabilize reactive Be(BH₄)₂ moieties?
N-heterocyclic carbenes (NHCs) like L1: (C{N(2,6-iPr₂C₆H₃)CH}₂) coordinate to Be, forming L1:Be(BH₄)₂ , which resists hydrolysis and polymerization. X-ray crystallography shows trigonal prismatic geometry with five-coordinate Be, enabling isolation of previously unstable species for mechanistic studies .
Q. What contradictions exist between gas-phase and solid-state structural models?
Gas-phase ED studies propose linear B–Be–B (D₃d) with sixfold Be coordination, conflicting with solid-state XRD showing helical polymers (D₂d-like symmetry). Theoretical models attribute this to polymerization-induced geometric distortion, where intermolecular Be–H–B interactions dominate in solids .
Q. Can Be(BH₄)₂ derivatives mitigate toxicity while retaining hydrogen storage potential?
Heteroleptic complexes (e.g., [(CDC)BeCl(BH₄)]) reduce toxicity by shielding Be centers with bulky ligands. Computational screening (DFT) identifies derivatives with lower decomposition enthalpies (~50 kJ/mol H₂) and reversible sorption pathways, though kinetic barriers remain .
Methodological Guidance
- Contradiction Analysis : Cross-validate XRD/ED data with temperature-dependent Raman spectroscopy and ab initio molecular dynamics to account for phase-dependent structural shifts .
- Synthesis Optimization : Use Schlenk-line techniques with cryogenic traps (-196°C) to isolate volatile intermediates during vacuum distillation .
- Computational Best Practices : Employ composite methods (e.g., G4) for thermochemical accuracy and include dispersion corrections (D3BJ) for non-covalent interactions in polymeric systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
